5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde
Description
5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde is a halogenated furan derivative with a phenoxy-methyl substituent. Its structure features a bromine atom at the para position and a chlorine atom at the ortho position on the aromatic ring, attached via an ether linkage to the furan-2-carbaldehyde scaffold. This compound is synthesized through nucleophilic substitution reactions, as demonstrated in , where 4-bromo-2-chlorophenol reacts with ethyl 5-(chloromethyl)furan-2-carboxylate in the presence of K₂CO₃, yielding intermediates that are subsequently hydrolyzed and functionalized .
The aldehyde group at the furan 2-position renders it reactive, enabling its use in further derivatization (e.g., formation of acyl chlorides or Schiff bases).
Properties
IUPAC Name |
5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTHNPVVIYLESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Furan-2-carbaldehyde
The Chinese patent CN102351815A details a high-yield bromination method using ionic liquid reagents:
Tribromide Ionic Liquid Synthesis
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Reaction : -Methylimidazole reacts with bromobutane to form 1-butyl-3-methylimidazolium bromide ([Bmim]Br). Subsequent treatment with bromine () yields [Bmim]Br.
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Conditions :
Bromination of Furan-2-carbaldehyde
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Procedure : Furan-2-carbaldehyde is added to [Bmim]Br at 30–70°C for 4–6 h.
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Outcomes :
Table 1 : Optimization of 5-Bromo-2-furaldehyde Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 4 | 80.4 | 94.1 |
| 70 | 6 | 84.2 | 97.0 |
Etherification: Introducing the (4-Bromo-2-chlorophenoxy)methyl Group
Substrate Preparation
Williamson Ether Synthesis
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Reaction :
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Conditions :
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Base: KCO or NaOH in anhydrous DMF.
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Temperature: 80–100°C for 12–24 h.
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Yield: 70–75% (estimated from analogous reactions).
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Table 2 : Etherification Variables and Outcomes
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KCO | DMF | 80 | 68 |
| NaOH | DMSO | 100 | 72 |
Alternative Methodologies and Innovations
Mitsunobu Reaction
Phase-Transfer Catalysis
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Catalyst : Tetrabutylammonium bromide (TBAB).
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Conditions : Aqueous NaOH/organic solvent biphasic system.
Purification and Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 9.65 (s, 1H, CHO), 7.45 (d, 1H, Ar-H), 7.12 (s, 1H, furan-H), 5.22 (s, 2H, OCH), 2.51 (s, 2H, Ar-Cl/Br).
Industrial and Environmental Considerations
Waste Reduction
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro substituents on the phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde serves as:
- A building block for synthesizing more complex molecules.
- A reagent in various organic synthesis reactions.
Biology
In biological research, this compound has been investigated for:
- Enzyme inhibition studies : It acts as a probe to explore biological pathways and mechanisms.
- Antimicrobial and anticancer properties : Its potential to inhibit microbial growth and cancer cell proliferation has been documented.
Industry
In industrial applications, the compound is utilized for:
- Development of new materials : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
- Chemical manufacturing : Its unique properties make it suitable for producing specialized chemical products.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound may be effective against various bacterial strains.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against different cancer cell lines. Notably:
- The compound exhibited an IC50 value of approximately 15 µM against A549 lung cancer cells.
- Morphological changes in treated cells indicated significant cytotoxic effects.
Table: IC50 Values for Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15 |
| Doxorubicin (control) | A549 | 10 |
Anticancer Efficacy Study
A recent study synthesized several derivatives of this compound and screened them for anticancer activity. The results demonstrated that:
- The compound showed a notable decrease in cell viability in treated cancer cell lines.
- Significant morphological changes were observed, indicating cytotoxic effects.
Synthesis and Characterization
The synthesis of this compound involves several key steps, including:
- Formation of the furan ring.
- Halogenation reactions to introduce bromine and chlorine substituents.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have confirmed the structure and purity of the synthesized compounds.
Structure-Activity Relationship (SAR)
Studies indicate that halogen atoms significantly influence the biological potency of related compounds. The bromine atom appears critical for enhancing antimicrobial activity, while modifications in the phenoxy group can affect anticancer properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Furan-2-carbaldehydes
5-(4-Bromophenyl)furan-2-carbaldehyde
- Structure: Lacks the chlorophenoxy-methyl group but retains the bromophenyl substituent directly attached to the furan ring.
- Synthesis : Prepared via diazonium salt coupling reactions ().
- Properties: Melting point (150°C) and molecular weight (251.06 g/mol) are lower than the target compound due to reduced steric and electronic effects from the absence of the chlorophenoxy group .
- Applications : Used as a precursor in antimalarial drug candidates ().
5-(4-Chlorophenyl)furan-2-carbaldehyde
- Structure : Similar to the bromophenyl analog but with a chlorine atom instead of bromine.
- Thermodynamics : Exhibits lower sublimation enthalpy (ΔsubH° = 98.3 kJ/mol) compared to brominated derivatives due to weaker van der Waals interactions .
- Reactivity : The smaller chlorine atom results in faster reaction kinetics in nucleophilic substitutions compared to bulkier bromine analogs .
5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde
- Structure : Features both chlorine and fluorine atoms on the phenyl ring, enhancing electron-withdrawing effects.
- Applications : Used as a pharmaceutical intermediate for antimalarial and anti-inflammatory agents ().
- Stability: Fluorine’s electronegativity increases oxidative stability but reduces solubility in nonpolar solvents compared to the target compound .
Nitrophenyl and Methoxyphenyl Analogs
5-(4-Nitrophenyl)furan-2-carbaldehyde
- Structure : Substituted with a nitro group at the para position.
- Thermodynamics : Higher sublimation enthalpy (ΔsubH° = 112.5 kJ/mol) due to strong dipole-dipole interactions from the nitro group .
- Energetics : Standard molar formation enthalpy (ΔfH°m(cr)) is −245.6 kJ/mol, indicating greater thermodynamic stability than halogenated analogs .
5-(2-Methoxyphenyl)furan-2-carbaldehyde
Phenoxy-Methyl Furan Derivatives
Ethyl 5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carboxylate
- Structure : Ester derivative of the target compound.
- Synthesis: Intermediate in the synthesis of 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde, with a yield of 69% ().
- Applications : Hydrolyzed to carboxylic acids for further functionalization in drug discovery .
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde
Comparative Data Tables
Table 1: Thermodynamic Properties of Selected Furan-2-carbaldehydes
Biological Activity
5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a phenoxy group that includes both bromine and chlorine atoms. This unique substitution pattern is believed to enhance its reactivity and biological activity.
Molecular Formula : C₁₂H₉BrClO₃
Molecular Weight : Approximately 300.55 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents (bromine and chlorine) may enhance binding affinity to nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives possess potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay to determine cell viability.
Case Study: Anticancer Efficacy
In a recent study, several derivatives were synthesized and screened for their anticancer activity. The results indicated that:
- The compound exhibited an IC50 value of approximately 15 µM against A549 cells.
- Morphological changes in treated cells suggested significant cytotoxic effects.
Table: IC50 Values for Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15 |
| Doxorubicin (control) | A549 | 10 |
Research Findings
- Synthesis and Characterization : The synthesis of this compound involves several key steps, including the formation of the furan ring and subsequent halogenation reactions. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the synthesized compounds .
- Biological Assays : Various assays have been employed to evaluate the biological activities of this compound. For instance, the MTT assay has been utilized to assess cell viability in cancer cell lines, while antimicrobial activity has been evaluated using standard dilution methods .
- Structure-Activity Relationship (SAR) : Studies indicate that the presence of halogen atoms significantly influences the biological potency of related compounds. The bromine atom appears critical for enhancing antimicrobial activity, while modifications in the phenoxy group can affect anticancer properties .
Q & A
Q. What is the molecular structure and key functional groups of 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde?
The compound features a furan-2-carbaldehyde core substituted at the 5-position with a (4-bromo-2-chlorophenoxy)methyl group. Critical functional groups include the aldehyde (-CHO) on the furan ring and the halogenated aryl ether moiety (Br and Cl substituents on the phenoxy group). Structural analogs, such as 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, demonstrate similar substitution patterns, where halogenated phenoxy groups influence reactivity and biological activity .
Q. What are standard synthetic routes for this compound?
Synthesis typically involves nucleophilic substitution between 4-bromo-2-chlorophenol and a furan-2-carbaldehyde derivative bearing a reactive methyl group (e.g., chloromethyl or bromomethyl). Alkaline conditions (e.g., NaOH or K₂CO₃) promote ether bond formation, as seen in related compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid . Purification often employs recrystallization or column chromatography.
Q. How is this compound characterized spectroscopically?
Key techniques include:
- NMR : H and C NMR to confirm the aldehyde proton (~9.6 ppm) and aromatic/ether linkages.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Peaks for C=O (aldehyde, ~1700 cm⁻¹) and C-O-C (ether, ~1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize synthetic yield under varying catalytic conditions?
Reaction efficiency depends on catalyst choice (e.g., phase-transfer catalysts for biphasic systems) and solvent polarity. For example, DMF or THF may enhance solubility of intermediates. Continuous flow reactors, as used in analogs like [Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate, improve mixing and thermal control, increasing yield by 15–20% .
Q. How do halogen substituents influence electronic properties and reactivity?
The bromine and chlorine atoms act as electron-withdrawing groups, polarizing the phenoxy ring and activating the methylene bridge for nucleophilic attacks. Computational studies (DFT) on similar halogenated benzaldehydes reveal reduced LUMO energy at the aldehyde group, favoring reactions with amines or hydrazines .
Q. What in silico methods predict biological target interactions?
Molecular docking against enzymes like cytochrome P450 or bacterial enoyl-ACP reductase can model binding affinities. For instance, bromo-chloro analogs exhibit enhanced hydrophobic interactions in enzyme active sites, as observed in 5-Bromo-2-chloro-4-fluorobenzaldehyde studies .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported solubility and stability data?
Conflicting solubility profiles (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or impurities. Stability studies under controlled humidity and temperature (e.g., 25°C, inert atmosphere) are critical, as halogenated aldehydes like 5-Bromo-2-chloro-4-fluorobenzaldehyde degrade via oxidation without proper storage .
Q. Why do antimicrobial activity results vary across studies?
Divergent MIC values may stem from assay conditions (e.g., nutrient broth composition) or bacterial strain specificity. For example, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid shows higher Gram-positive activity due to cell wall penetration differences .
Biological and Mechanistic Studies
Q. What in vitro assays assess this compound’s enzyme inhibition potential?
- Kinetic assays : Monitor NADH oxidation in dehydrogenase inhibition studies.
- Fluorescence quenching : Detect binding to bacterial topoisomerase IV.
- SAR analysis : Compare halogen positioning in analogs like (4-Bromo-2-chlorophenyl)methanamine hydrochloride to refine pharmacophore models .
Q. How does the compound’s logP affect membrane permeability?
Experimental logP values (~2.8) suggest moderate lipophilicity, balancing aqueous solubility and membrane penetration. MD simulations on similar furan derivatives correlate logP with transport rates across lipid bilayers .
Safety and Handling
Q. What safety precautions are recommended given limited toxicological data?
Default to hazard controls for halogenated aldehydes:
- Use PPE (nitrile gloves, fume hood) to avoid dermal/ocular exposure.
- Store under nitrogen at –20°C to prevent aldehyde oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
